Benzamide, N-phenyl-2-(phenylacetyl)-

Description

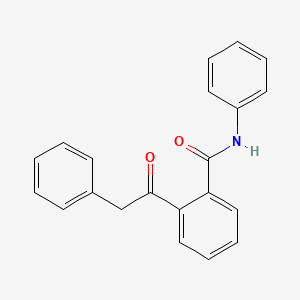

Benzamide, N-phenyl-2-(phenylacetyl)- is a benzamide derivative featuring an N-phenyl group and a phenylacetyl substituent at the 2-position of the benzamide core. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No. |

60984-32-9 |

|---|---|

Molecular Formula |

C21H17NO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-phenyl-2-(2-phenylacetyl)benzamide |

InChI |

InChI=1S/C21H17NO2/c23-20(15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)21(24)22-17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24) |

InChI Key |

ZLRLPDPKNRTHSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The synthesis of N-phenylbenzamides via 1,3-diphenylthiourea, as demonstrated by Tang et al., involves a nucleophilic substitution followed by a rearrangement mechanism. When substituted benzoyl chlorides react with 1,3-diphenylthiourea in tetrahydrofuran (THF) under reflux with triethylamine, the thiourea acts as a dual nucleophile. Initially, one benzoyl group substitutes a thiourea sulfur, forming a 1-benzoyl-1,3-diphenylthiourea intermediate. This intermediate undergoes a tautomeric rearrangement via imino alcohol-amide interconversion, ultimately yielding N-phenylbenzamide.

Key Steps :

Adaptation for Phenylacetyl Substitution

To introduce the phenylacetyl group, modifications to this method are necessary. A plausible approach involves substituting benzoyl chloride with phenylacetyl chloride in the initial step. However, the bulkier phenylacetyl group may sterically hinder the nucleophilic substitution, necessitating elevated temperatures or extended reaction times. Alternatively, a two-step process could be employed:

- Synthesize N-phenylbenzamide using the standard method.

- Acylate the secondary amine with phenylacetyl chloride under basic conditions (e.g., NaH or Et₃N in THF).

Challenges :

- Secondary amines exhibit lower nucleophilicity, requiring stronger bases or catalysts (e.g., DMAP) for efficient acylation.

- Competing hydrolysis of phenylacetyl chloride in aqueous workup may reduce yields.

Aqueous Phase Synthesis with Alkali Metal Hydroxides

Patent-Based Methodology

The patent by Wuhan University of Technology describes a high-yield (99%) aqueous synthesis of N-(2-phenylethyl)benzamide using benzoyl chloride, phenethylamine, and NaOH. This method avoids organic solvents, simplifying post-processing and reducing environmental impact.

Procedure :

- Mixing : Phenethylamine, NaOH, and water are combined and cooled to ≤10°C.

- Acylation : Benzoyl chloride is added dropwise to maintain a low temperature, preventing HCl-induced side reactions.

- Workup : The product precipitates upon neutralization, requiring only filtration and drying.

Alkylation and Acylation Strategies

Chloroketone Alkylation

Inspired by the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides, alkylation with chlorinated ketones offers a route to introduce the phenylacetyl group. For example, reacting N-phenylbenzamide with 2-chloro-1-phenylacetone in the presence of K₂CO₃ in acetonitrile could yield the target compound.

Mechanism :

- Deprotonation : The amine nitrogen attacks the electrophilic carbon adjacent to the chlorine atom.

- Displacement : Chloride leaves, forming a new C–N bond with the phenylacetyl moiety.

Direct Acylation with Phenylacetyl Chloride

Acylation of N-phenylbenzamide with phenylacetyl chloride under anhydrous conditions represents a straightforward approach:

Procedure :

- Dissolve N-phenylbenzamide in dry THF.

- Add phenylacetyl chloride and Et₃N (1.5 equiv) at 0°C.

- Stir at room temperature for 12–24 hours.

- Quench with water, extract with ethyl acetate, and purify via recrystallization.

Yield Optimization :

- Use of coupling agents (e.g., HOBt/EDC) may enhance acylation efficiency.

- Microwave-assisted synthesis could reduce reaction time.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-phenyl-2-(phenylacetyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the phenylacetyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

Benzamide, N-phenyl-2-(phenylacetyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-phenyl-2-(phenylacetyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

2-Acylamino Substituted Benzamides

Compounds such as 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (compound 17) and 2-hexadecanoylamino-1-(3-carboxyphenyl)benzamide (compound 19) share the benzamide core but differ in acyl chain length and carboxyphenyl positioning. These modifications significantly influence biological activity. For example:

- Compound 17 demonstrated 79% inhibition of PCAF histone acetyltransferase (HAT), outperforming anacardic acid (AA, 68%) .

N-(2-Methylphenyl)Benzeneacetamide

This analog (CAS 40748-53-6) replaces the phenylacetyl group with a benzeneacetamide and introduces a methyl group at the ortho position of the N-phenyl ring. The methyl group increases steric hindrance, which may reduce rotational freedom and alter binding kinetics compared to the parent compound .

Benzamide Derivatives with Heterocyclic Moieties

Physicochemical Properties

*LogP estimated using fragment-based methods.

Key Observations :

- Longer acyl chains (e.g., in 17 ) drastically increase hydrophobicity (higher LogP), impacting bioavailability.

- Carboxyphenyl groups (e.g., in 17 ) may improve target specificity via hydrogen bonding but reduce solubility .

Enzyme Inhibition

- PCAF HAT Inhibition: Benzamide, N-phenyl-2-(phenylacetyl)- analogs with 2-acylamino chains show 60–79% inhibition at 100 μM, surpassing anthranilic acid (34%) . Activity is independent of acyl chain length but requires the 2-acylamino side chain for binding .

Metal Coordination

- N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide : Exhibits conformational flexibility, enabling diverse hydrogen-bonding patterns and metal coordination (e.g., with transition metals) . This contrasts with rigid analogs like compound 17 , which prioritize enzyme inhibition over metal binding .

Anti-inflammatory Potential

- Derivatives with benzimidazole moieties (e.g., AI in ) show promise in anti-inflammatory assays, likely due to interactions with cyclooxygenase (COX) or lipoxygenase (LOX) enzymes .

Q & A

Q. Methodological Approach

- SAR Studies : Synthesize derivatives with systematic substitutions (e.g., -Cl, -NO) and test against biological targets (e.g., COX-2 for anti-inflammatory activity ).

- Computational Modeling : Use DFT calculations to predict electronic effects and docking simulations (AutoDock Vina) to assess binding affinities .

What strategies are effective in resolving crystallographic ambiguities for this compound using X-ray diffraction?

Advanced Research Focus

SHELXL refinement () is critical for resolving disordered regions. For example, assign anisotropic displacement parameters (ADPs) to heavy atoms and use restraints for flexible phenyl groups . High-resolution data (<1.0 Å) minimizes phase errors.

Case Study

In , monoclinic (P2) crystals of a chlorinated derivative required iterative refinement cycles to model the 3-chloro-4-hydroxyphenyl moiety, achieving R < 0.05 .

How can thermodynamic stability and degradation pathways be evaluated for this compound?

Q. Advanced Research Focus

- DSC/TGA : Measure melting points (e.g., 180–190°C ) and decomposition profiles.

- Forced Degradation Studies : Expose to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions (ICH Q1B guidelines). Monitor via LC-MS for degradation products (e.g., hydrolyzed benzamide fragments) .

Data Interpretation

Correlate stability with substituent effects: Electron-withdrawing groups (e.g., -NO) may reduce hydrolytic susceptibility compared to electron-donating groups (-OCH) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Advanced Research Focus

Chiral benzamides (e.g., ) require asymmetric catalysis (e.g., Pd/C with chiral ligands) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Case Study

In , TiPSCl was used to protect hydroxyl groups during multi-step synthesis, preventing racemization at 80°C .

How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Q. Advanced Research Focus

- Pharmacokinetic Profiling : Assess bioavailability (e.g., C, AUC) and metabolic stability (microsomal assays). Poor in vivo activity may stem from rapid glucuronidation .

- Formulation Adjustments : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

Example

A derivative in showed strong in vitro COX-2 inhibition (IC = 2.5 µM) but limited in vivo efficacy due to plasma protein binding (>90%). Prodrug strategies (e.g., esterification) improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.